

# [Compound Name] chemical structure and properties

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## Compound of Interest

Compound Name: Tombozin

CAS No.: 604-99-9

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An In-depth Technical Guide to the Chemical Structure and Properties of Ivermectin

## Introduction

Ivermectin is a potent, broad-spectrum antiparasitic agent that has revolutionized the treatment of parasitic diseases in both veterinary and human medicine since its introduction in 1981.<sup>[1][2]</sup> It is a semi-synthetic derivative of the avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete *Streptomyces avermitilis*.<sup>[3][4][5]</sup> The final drug product is a mixture, primarily composed of at least 80-90% 22,23-dihydroavermectin B1a (H2B1a) and up to 20% 22,23-dihydroavermectin B1b (H2B1b).<sup>[3][5][6][7]</sup> This guide provides a comprehensive technical overview of Ivermectin's chemical structure, physicochemical properties, pharmacology, and analytical methodologies, tailored for researchers and drug development professionals.

## Section 1: Chemical Identity and Structure

The unique chemical architecture of Ivermectin is fundamental to its biological activity. It is characterized by a complex polycyclic structure featuring a 16-membered macrocyclic lactone ring, a spiroketal group, and a disaccharide moiety.

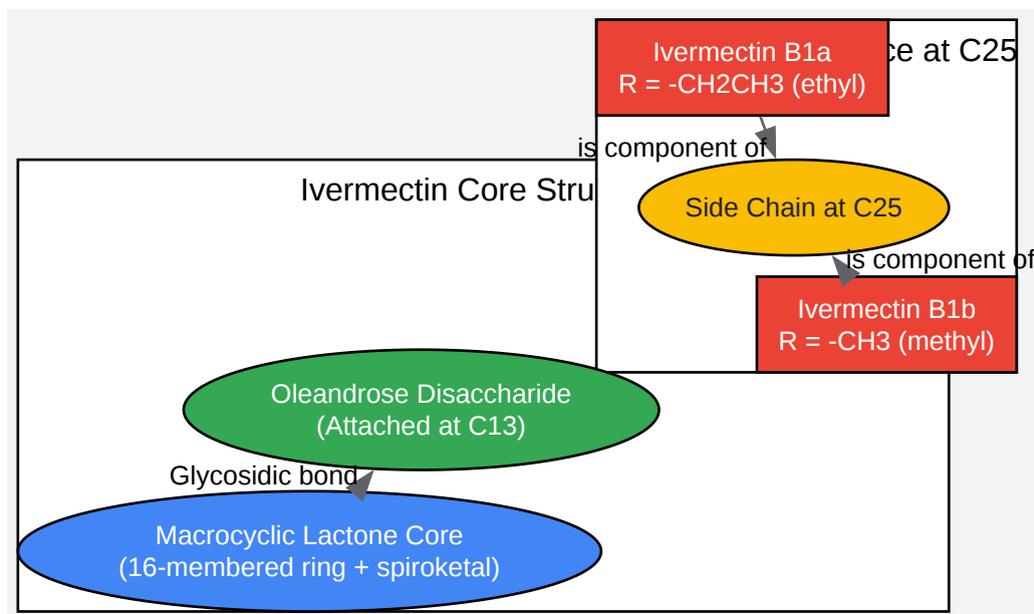
## Nomenclature and Identifiers

A precise understanding of a compound begins with its formal identification. The key identifiers for Ivermectin are summarized below.

Identifier	Value
IUPAC Name (B1a)	(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1 <sup>4</sup> , <sup>8</sup> .0 <sup>20</sup> , <sup>24</sup> ]pentacos-10,14,16,22-tetraene-6,2'-oxane]-2-one[8]
CAS Number	70288-86-7[3]
Molecular Formula	C <sub>48</sub> H <sub>74</sub> O <sub>14</sub> (B1a) and C <sub>47</sub> H <sub>72</sub> O <sub>14</sub> (B1b)[3]
Synonyms	MK-933, 22,23-dihydroivermectin B1[3][9]

## Structural Elucidation

Ivermectin is not a single molecular entity but a mixture of two homologous compounds. The major component, H2B1a, differs from the minor component, H2B1b, only by a single methylene group at the C25 position—an ethyl group in H2B1a versus a methyl group in H2B1b.[5] This subtle difference has minimal impact on the biological activity, and the two are considered equipotent. The core structure is a pentacyclic 16-membered lactone (a macrolide) linked glycosidically at C13 to an L-oleandrose-L-oleandrose disaccharide.



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Caption: Structural components of Ivermectin, highlighting the difference between the B1a and B1b homologues.

## Section 2: Physicochemical Properties

The therapeutic efficacy and formulation strategy for Ivermectin are heavily influenced by its physicochemical properties. Its high lipophilicity and poor aqueous solubility are defining characteristics that dictate its pharmacokinetic behavior.

Property	Value	Source(s)
Molar Mass	875.106 g/mol (B1a); 861.079 g/mol (B1b)	[3]
Appearance	White to yellowish-white, nonhygroscopic, crystalline powder	[5]
Melting Point	~155°C	[5]
Water Solubility	Insoluble (~4 µg/mL)	[10]
Other Solubilities	Freely soluble in methanol; soluble in 95% ethanol; easily soluble in methyl ethyl ketone, propylene glycol	[5][10]
Lipophilicity (Log P)	High (~5.8)	[11]

Expertise & Experience Insight: The high lipophilicity (Log P ~5.8) and negligible water solubility are critical considerations in drug development.[11] These properties explain why Ivermectin is formulated for oral or parenteral administration rather than intravenous infusion in aqueous solutions. This lipophilic nature facilitates its partitioning into host adipose tissue, which can act as a reservoir, contributing to its prolonged half-life. However, this also presents a challenge for bioavailability, which can be influenced by formulation and co-administration with fatty meals.[11][12]

## Section 3: Pharmacological Profile

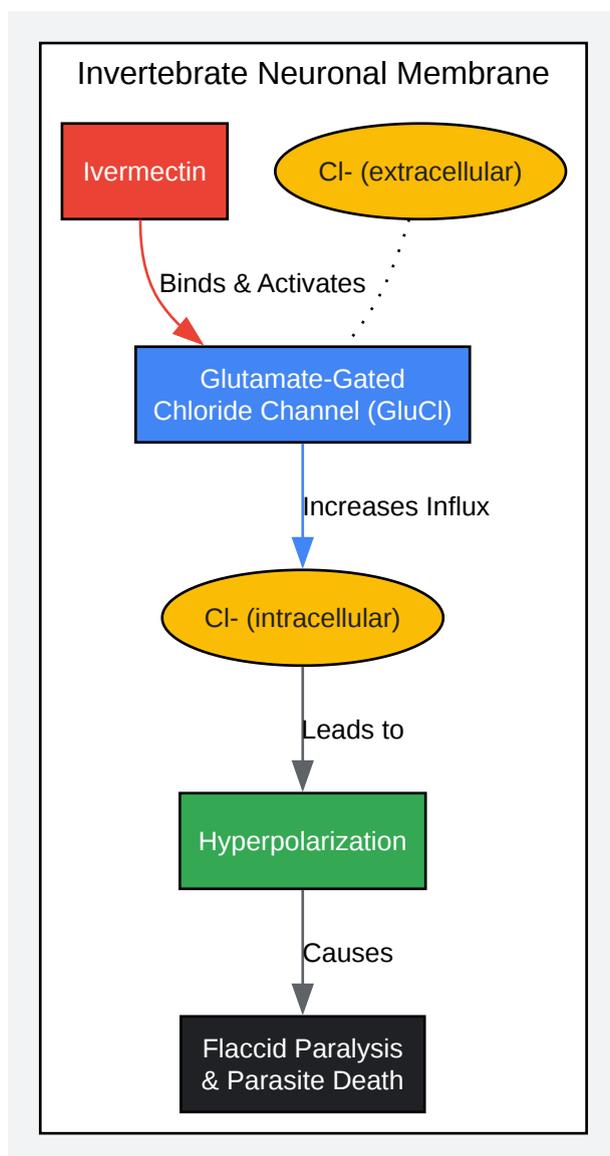
Ivermectin's primary use is as an antiparasitic, but ongoing research has revealed other potential therapeutic activities.

### Primary Mechanism of Action (Antiparasitic)

The remarkable efficacy and selective toxicity of Ivermectin against a wide range of nematodes and arthropods stem from its unique mode of action.[1][13]

- **Target Binding:** Ivermectin binds with high affinity and specificity to glutamate-gated chloride ion channels (GluCl<sub>s</sub>), which are found exclusively in the nerve and muscle cells of invertebrates.[\[4\]](#)[\[14\]](#)[\[15\]](#)
- **Channel Activation:** This binding locks the channels in an open state, increasing the influx of chloride ions into the cells.[\[14\]](#)[\[16\]](#)
- **Hyperpolarization and Paralysis:** The sustained chloride influx leads to hyperpolarization of the cell membrane, rendering the neuron or muscle cell unresponsive to excitatory stimuli.[\[15\]](#)[\[16\]](#) This results in flaccid paralysis and eventual death of the parasite.[\[14\]](#)[\[15\]](#)

**Trustworthiness:** The safety profile of Ivermectin in mammals is excellent due to key physiological differences. Mammals do not possess glutamate-gated chloride channels.[\[14\]](#) While Ivermectin can interact with other ligand-gated channels, such as GABA receptors, its affinity for them is significantly lower.[\[16\]](#) Furthermore, the mammalian blood-brain barrier effectively prevents Ivermectin from reaching these central nervous system channels at therapeutic doses, thanks to the P-glycoprotein efflux pump.[\[3\]](#)



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Caption: Ivermectin's primary mechanism of action on invertebrate glutamate-gated chloride channels.

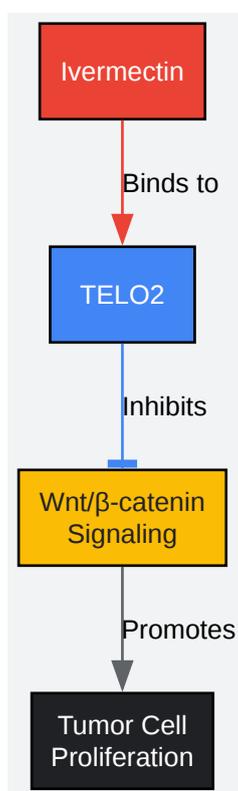
## Emerging Mechanisms of Action

Recent research has uncovered Ivermectin's potential in oncology and virology, operating through distinct mechanisms.

- **Anticancer Activity:** Ivermectin has been shown to inhibit the Wnt/ $\beta$ -catenin signaling pathway, a critical pathway in many cancers.[17] It achieves this by binding to TELO2, a

cofactor for phosphatidylinositol 3-kinase-related kinases (PIKKs), which in turn modulates the Wnt pathway.[4] It may also modulate other oncogenic pathways like PI3K/Akt/mTOR and STAT3.[11][17]

- **Antiviral Activity:** In vitro studies suggest Ivermectin can inhibit viral replication by blocking the nuclear transport of viral proteins. It is believed to interfere with the importin  $\alpha/\beta$  heterodimer, a cellular protein complex that viruses often hijack for nuclear entry.[16]



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Caption: Ivermectin's proposed mechanism for inhibiting the Wnt/ $\beta$ -catenin signaling pathway.

## Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of Ivermectin is well-characterized.

Parameter	Description	Source(s)
Absorption	Orally absorbed. Peak plasma concentrations (Cmax) reached in ~4 hours (Tmax).	[5]
Distribution	Widely distributed in the body. High plasma protein binding (93%). Does not readily cross the blood-brain barrier in mammals due to P-glycoprotein efflux.	[3]
Metabolism	Primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.	[3][18]
Excretion	Almost exclusively excreted in feces over approximately 12 days. Less than 1% is excreted in urine.	[5][18]
Half-life (t <sub>1/2</sub> )	Plasma half-life in humans is approximately 18 hours.	[5]

## Section 4: Analytical Methodologies and Characterization

Robust and validated analytical methods are essential for quality control, pharmacokinetic studies, and impurity profiling of Ivermectin.

### Chromatographic Analysis for Purity and Assay

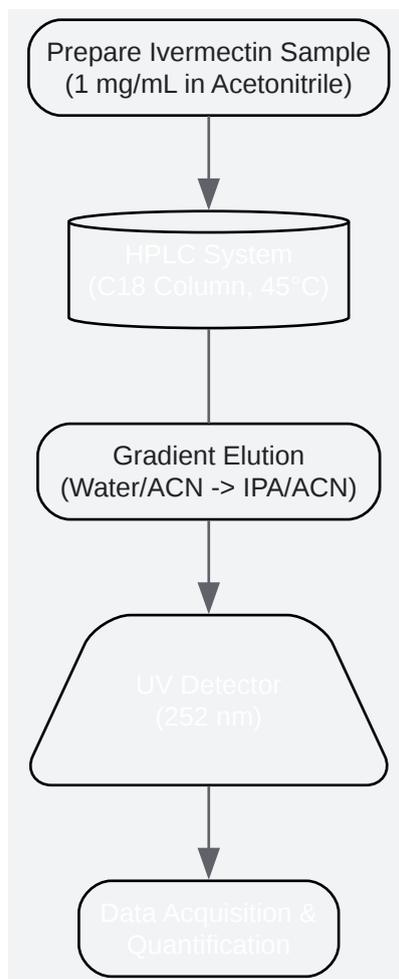
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard for assaying Ivermectin drug substance and identifying related substances.

Expertise & Experience Insight: The choice of an RP-HPLC method with a C18 stationary phase is dictated by Ivermectin's high lipophilicity. A gradient elution is typically required to achieve adequate separation of the main H2B1a and H2B1b peaks from potential process

impurities and degradation products within a reasonable run time.[19] UV detection around 252 nm provides good sensitivity for the conjugated endocyclic diene system in the Ivermectin molecule.[19]

Protocol: Stability-Indicating RP-HPLC Method for Ivermectin Assay[19]

- Column: Ascentis Express C18 (100 mm × 4.6 mm, 2.7 μm) or equivalent.
- Mobile Phase A: 50:50 (v/v) Water:Acetonitrile.
- Mobile Phase B: 15:85 (v/v) Isopropanol:Acetonitrile.
- Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a higher percentage of Mobile Phase B to elute the highly retained Ivermectin and related substances.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 45°C.
- Detection: UV at 252 nm.
- Sample Preparation: Dissolve an appropriate amount of Ivermectin bulk material in acetonitrile to a final concentration of ~1.0 mg/mL.
- Quantification: Calculate the purity and assay against an external reference standard of Ivermectin.



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Caption: Experimental workflow for the RP-HPLC assay of Ivermectin.

## Quantification in Biological Matrices

Quantifying Ivermectin in complex matrices like plasma requires methods with higher sensitivity and selectivity than standard UV detection.

Expertise & Experience Insight: Due to the low concentrations expected in plasma after therapeutic dosing and the presence of interfering endogenous components, a simple protein precipitation followed by UV detection is insufficient. The established method involves a derivatization step to convert Ivermectin into a highly fluorescent aromatic derivative. This chemical modification dramatically enhances sensitivity, allowing for quantification using a fluorescence detector.[20] Liquid chromatography-tandem mass spectrometry (LC-MS/MS)

offers an even more sensitive and specific alternative that does not require derivatization.[21]  
[22]

Protocol: HPLC-Fluorescence Method for Ivermectin in Plasma[20]

- Sample Preparation (Extraction):
  - To 100  $\mu$ L of plasma, add an internal standard (e.g., moxidectin) and precipitate proteins using acetonitrile.
  - Centrifuge to pellet the proteins and transfer the supernatant.
  - Evaporate the supernatant to dryness under a stream of nitrogen.
- Derivatization (Causality: To create a fluorophore for sensitive detection):
  - Reconstitute the dry residue in a solution of N-methylimidazole in acetonitrile.
  - Add a solution of trifluoroacetic anhydride in acetonitrile and vortex to complete the reaction. This converts the cyclohexene moiety to a fluorescent aromatic system.
- Chromatographic Separation:
  - Inject the derivatized sample onto an RP-HPLC system with a C18 column.
  - Use an isocratic mobile phase, typically a mixture of acetonitrile, methanol, and water (e.g., 50:45:5 v/v/v).
- Detection:
  - Use a fluorescence detector set to an excitation wavelength of  $\sim$ 365 nm and an emission wavelength of  $\sim$ 475 nm.[20]
- Quantification:
  - Generate a calibration curve using spiked plasma standards and quantify the unknown samples based on the peak area ratio of Ivermectin to the internal standard.

Trustworthiness: This protocol must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[22] Validation parameters include specificity, linearity, accuracy, precision (intra-day and inter-day), limit of quantification (LOQ), and stability.[19]

## Structural Confirmation and Impurity Profiling

Advanced spectroscopic techniques are indispensable for unambiguous structural confirmation and the identification of unknown impurities or degradation products.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are used to determine the elemental composition of the parent drug and its related substances. Tandem MS (MS/MS) is used to fragment the molecules, providing structural information that helps in identifying degradation pathways.[23][24]
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D-NMR) is the gold standard for elucidating the complete chemical structure of Ivermectin and its impurities. It provides definitive information on the connectivity of atoms and stereochemistry, which is crucial for characterizing novel degradation products formed during stability studies.[23][24][25]

## Section 5: Conclusion

Ivermectin is a structurally complex macrocyclic lactone whose unique chemical features directly translate to its potent and selective antiparasitic activity. Its high lipophilicity governs its pharmacokinetic profile and presents specific challenges and opportunities for formulation and drug delivery. The primary mechanism of action via glutamate-gated chloride channels is well-established, while emerging research into its effects on pathways like Wnt/ $\beta$ -catenin suggests a broader therapeutic potential. A suite of robust analytical techniques, from routine HPLC for quality control to advanced MS and NMR for structural elucidation, underpins its development and safe use. This guide provides a foundational understanding for scientists and researchers working with this remarkable and versatile compound.

## Section 6: References

- Ivermectin - Wikipedia. (n.d.). Wikipedia. [[Link](#)]

- Dr.Oracle. (2025, September 5). What is the mechanism of action of Ivermectin (antiparasitic medication)?. Dr.Oracle. [\[Link\]](#)
- Al-Kuraishy, H. M., et al. (2024, March 12). Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy. Cureus. [\[Link\]](#)
- Patsnap. (2024, July 17). What is the mechanism of Ivermectin?. Patsnap Synapse. [\[Link\]](#)
- Baraka, O. Z., et al. (2011). The Pharmacokinetics and Interactions of Ivermectin in Humans —A Mini-review. The AAPS Journal. [\[Link\]](#)
- Pillai, G., et al. (2020). Safety, Pharmacokinetics, and Activity of High-Dose Ivermectin and Chloroquine against the Liver Stage of Plasmodium cynomolgi Infection in Rhesus Macaques. Antimicrobial Agents and Chemotherapy. [\[Link\]](#)
- ResearchGate. (n.d.). Chemical Structure of Ivermectin. Ivermectin consists of a mixture of two homologues. [\[Link\]](#)
- SIELC Technologies. (n.d.). HPLC Method For Analysis of Ivermectin on Primesep 100 column. [\[Link\]](#)
- Lifschitz, A., et al. (2000). Improved LC method to determine ivermectin in plasma. Journal of Pharmaceutical and Biomedical Analysis. [\[Link\]](#)
- Rocha, L. S., et al. (2021, May 10). Ivermectin Pharmacokinetics and the Danger of Its Use in High Dosage. Quest Journals. [\[Link\]](#)
- Smit, M. R., et al. (2019). Pharmacokinetics-Pharmacodynamics of High-Dose Ivermectin with Dihydroartemisinin-Piperaquine on Mosquitocidal Activity and QT-Prolongation (IVERMAL). Clinical Pharmacology & Therapeutics. [\[Link\]](#)
- Adhikari, S., et al. (2021, December 15). Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance. Journal of AOAC INTERNATIONAL. [\[Link\]](#)
- Liv Hospital. (2026, February 13). How Long Does Ivermectin Take to Kill Parasites?. [\[Link\]](#)

- ResearchGate. (n.d.). Pharmacokinetics of ivermectin. [[Link](#)]
- Faculty of Tropical Medicine. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF IVERMECTIN IN PLASMA. [[Link](#)]
- Naito, M., et al. (2022, March 7). Ivermectin represses Wnt/ $\beta$ -catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases. iScience. [[Link](#)]
- International Journal of Life science and Pharma Research. (2026, February 4). Analytical Method Development And Validation Parameters Of Drug Ivermectin. [[Link](#)]
- NUCLEUS information resources. (n.d.). CLG-AVR.04 Determination of Ivermectin, Doramectin, and Moxidectin by HPLC. [[Link](#)]
- González-Custodio, A., et al. (2025, September 28). Ivermectin as an Alternative Anticancer Agent: A Review of Its Chemical Properties and Therapeutic Potential. Pharmaceuticals. [[Link](#)]
- ResearchGate. (n.d.). In silico interaction network of ivermectin with WNT/ $\beta$ -catenin.... [[Link](#)]
- Lynagh, T., & Lynch, J. W. (2012, May 7). Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin. Frontiers in Molecular Neuroscience. [[Link](#)]
- LCGC International. (2024, October 7). Determining Ivermectin in Plasma and Whole Blood Using LC-MS/MS. [[Link](#)]
- ResearchGate. (n.d.). NMR spectra of ivermectin (left) compared with M1 (middle) and M3.... [[Link](#)]
- Cancer Council NSW. (2025, October 1). Cancer and ivermectin: What people with cancer need to know. [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Ivermectin B1a. PubChem. [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Ivermectin (USAN:USP:INN:BAN). PubChem. [[Link](#)]

- Sanyasi, R., et al. (2006, June 16). Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. Journal of Pharmaceutical and Biomedical Analysis. [[Link](#)]
- Quijano, C. E., et al. (2023, March 1). A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water). Veterinary Sciences. [[Link](#)]
- Kaewkhao, K., et al. (2024, April 24). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. [[Link](#)]
- Gorka, A. P., et al. (2023, July 18). Activity of Ivermectin and Its Metabolites against Asexual Blood Stage Plasmodium falciparum and Its Interactions with Antimalarial Drugs. Discovery - the University of Dundee Research Portal. [[Link](#)]
- ResearchGate. (n.d.). Structure and physicochemical properties of ivermectin B1a and B1b. (Reference: Bloom and Matheson 1993). [[Link](#)]
- University of Hertfordshire (Research Profiles). (n.d.). The pharmacodynamics of ivermectin in sheep and cattle. [[Link](#)]
- U.S. Food and Drug Administration. (n.d.). STROMEKTOL®. [[Link](#)]
- Inchem.org. (n.d.). Ivermectin (PIM 292). [[Link](#)]
- Hou, Z., et al. (2014, September 15). Quantitative determination and validation of avermectin B1a in commercial products using quantitative nuclear magnetic resonance spectroscopy. Magnetic Resonance in Chemistry. [[Link](#)]
- Journal of Pharmaceutical and Biomedical Analysis. (2025, August 5). Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. [[Link](#)]
- Adhikari, S., et al. (2022, May 30). A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [[Link](#)]
- Sharun, K., et al. (2019, August 8). Current therapeutic applications and pharmacokinetic modulations of ivermectin. Veterinary World. [[Link](#)]

- Mad Barn. (1987, August 1). A review of the pharmacology and clinical uses of ivermectin. [\[Link\]](#)
- ResearchGate. (n.d.). Chemical Structure of ivermectin. Ivermectin consists of a mixture of... [\[Link\]](#)

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## Sources

- 1. [veterinaryworld.org](http://veterinaryworld.org) [[veterinaryworld.org](http://veterinaryworld.org)]
- 2. [madbarn.com](http://madbarn.com) [[madbarn.com](http://madbarn.com)]
- 3. Ivermectin - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 4. Ivermectin represses Wnt/ $\beta$ -catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [accessdata.fda.gov](https://accessdata.fda.gov) [[accessdata.fda.gov](https://accessdata.fda.gov)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 8. Ivermectin B1a | C<sub>48</sub>H<sub>74</sub>O<sub>14</sub> | CID 6321424 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 9. [caymanchem.com](http://caymanchem.com) [[caymanchem.com](http://caymanchem.com)]
- 10. Ivermectin | 70288-86-7 [[chemicalbook.com](http://chemicalbook.com)]
- 11. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 12. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. [droracle.ai](http://droracle.ai) [[droracle.ai](http://droracle.ai)]
- 15. [int.livhospital.com](http://int.livhospital.com) [[int.livhospital.com](http://int.livhospital.com)]
- 16. What is the mechanism of Ivermectin? [[synapse.patsnap.com](http://synapse.patsnap.com)]

- [17. researchgate.net \[researchgate.net\]](#)
- [18. questjournals.org \[questjournals.org\]](#)
- [19. academic.oup.com \[academic.oup.com\]](#)
- [20. ovid.com \[ovid.com\]](#)
- [21. chromatographyonline.com \[chromatographyonline.com\]](#)
- [22. wellcomeopenresearch-files.f1000.com \[wellcomeopenresearch-files.f1000.com\]](#)
- [23. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [24. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [25. researchgate.net \[researchgate.net\]](#)
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